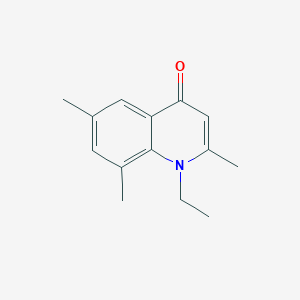

1-Ethyl-2,6,8-trimethylquinolin-4(1H)-one

Description

The molecule 1-Ethyl-2,6,8-trimethylquinolin-4(1H)-one is a member of the quinolinone family, a class of nitrogen-containing heterocyclic compounds. Structurally, it is a derivative of quinolin-4-one, featuring an ethyl group attached to the nitrogen atom (position 1) and methyl groups at positions 2, 6, and 8.

| Property | Value |

| CAS Number | 1210613-18-5 |

| Molecular Formula | C₁₄H₁₇NO |

| Molecular Weight | 215.29 g/mol |

| Data sourced from commercial suppliers. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H17NO |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

1-ethyl-2,6,8-trimethylquinolin-4-one |

InChI |

InChI=1S/C14H17NO/c1-5-15-11(4)8-13(16)12-7-9(2)6-10(3)14(12)15/h6-8H,5H2,1-4H3 |

InChI Key |

GSCAUOPHIYSNBE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=O)C2=CC(=CC(=C21)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 2,6,8 Trimethylquinolin 4 1h One and Its Structural Analogues

Classical and Established Synthetic Routes to Quinolinones

The foundational methods for quinolinone synthesis rely on condensation and cyclization reactions that build the heterocyclic ring system from acyclic precursors.

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a versatile and widely used method for the preparation of quinolines and by extension, quinolinones. wikipedia.orgorganicreactions.orgresearchgate.net The reaction generally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. organicreactions.orgjk-sci.com This condensation can be catalyzed by either acids or bases. organicreactions.orgjk-sci.com

The general mechanism can proceed through two primary pathways. In the first, an aldol-type condensation between the 2-aminoaryl carbonyl compound and the active methylene (B1212753) compound occurs, followed by cyclization and dehydration to form the quinoline (B57606) ring. An alternative pathway involves the initial formation of a Schiff base between the two reactants, which then undergoes an intramolecular aldol (B89426) condensation and subsequent dehydration. wikipedia.org

A modification of this approach for the synthesis of 4-hydroxyquinolines (the tautomeric form of quinolin-4(1H)-ones) is the Niementowski quinoline synthesis, which is considered an extension of the Friedländer reaction. organicreactions.orgresearchgate.net This method utilizes anthranilic acids and carbonyl compounds.

While a direct application of the Friedländer synthesis for 1-Ethyl-2,6,8-trimethylquinolin-4(1H)-one is not explicitly detailed in readily available literature, a hypothetical retrosynthetic analysis would involve the reaction of 2-amino-3,5-dimethylacetophenone with ethyl propionate, followed by N-ethylation. The initial condensation would form the 2,6,8-trimethyl-4-hydroxyquinoline core.

Table 1: Overview of Friedländer-type Condensations

| Reaction Name | Reactants | Catalyst | Product Type |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + Active methylene compound | Acid or Base | Quinolines |

| Niementowski Synthesis | Anthranilic acid + Carbonyl compound | - | 4-Hydroxyquinolines |

The Knorr quinoline synthesis, discovered by Ludwig Knorr in 1886, is another cornerstone in the synthesis of quinolones, specifically 2-quinolones. synarchive.com The classical Knorr synthesis involves the reaction of a β-ketoanilide with a strong acid, typically sulfuric acid, to induce cyclization. synarchive.comyoutube.com

A related and more relevant method for the synthesis of 4-quinolones is the Conrad-Limpach-Knorr synthesis. quimicaorganica.org This reaction involves the condensation of an aniline (B41778) with a β-ketoester. The reaction conditions can be controlled to favor the formation of either the 4-quinolone (kinetic product) or the 2-quinolone (thermodynamic product). quimicaorganica.org For the synthesis of 4-quinolones, the reaction is typically carried out at lower temperatures to favor the initial formation of an enamine, which then undergoes thermal cyclization.

To synthesize the core of this compound using this approach, 2,4-dimethylaniline (B123086) would be reacted with ethyl acetoacetate. This would be followed by N-ethylation and methylation at the 2-position to arrive at the final product.

A 1964 study highlighted that reaction conditions can significantly influence the product, with certain conditions leading to the formation of 4-hydroxyquinolines as competing products. wikipedia.org More recent studies have revisited the reaction mechanism, with NMR spectroscopy and theoretical calculations suggesting the involvement of a superelectrophilic O,O-dicationic intermediate. youtube.com

Reductive cyclization offers an alternative and powerful strategy for the synthesis of quinolinone rings. A common approach involves the intramolecular cyclization of ortho-substituted nitroarenes. For instance, 2'-nitrochalcones can be converted into 2-aryl-4-quinolones through reductive cyclization. mdpi.com While traditionally this reaction required pressurized carbon monoxide, newer protocols have been developed that use formic acid as a CO surrogate, making the procedure more accessible. mdpi.com

The mechanism generally involves the reduction of the nitro group to a nitroso or amino group, which then participates in an intramolecular condensation with a suitably positioned carbonyl group, followed by dehydration to form the quinolinone ring. Palladium complexes, particularly those with phenanthroline ligands, have been shown to be effective catalysts for these transformations. mdpi.com

For the synthesis of a precursor to this compound, one could envision the synthesis of a suitably substituted 2'-nitroacetophenone (B117912) derivative which, upon reduction and cyclization, would yield the quinolinone core.

Modern Synthetic Strategies for this compound

Contemporary synthetic chemistry has increasingly focused on the development of catalytic methods that offer higher efficiency, selectivity, and functional group tolerance.

Transition metal catalysis has become a central theme in modern organic synthesis, and the construction of quinolinone scaffolds is no exception. Catalysts based on metals like cobalt, ruthenium, and copper have been employed in various C-H activation and annulation strategies to build the quinoline ring. mdpi.com

Palladium catalysis has emerged as a particularly powerful tool for the synthesis of complex heterocyclic systems, including quinolinones. nih.gov These methods often rely on the principle of C-H activation, where a typically unreactive C-H bond is functionalized through the action of the palladium catalyst. nih.govscilit.com

One general strategy involves the palladium-catalyzed annulation of anilines with alkynes or other coupling partners. For instance, a palladium-catalyzed C-H bond activation/C-C bond formation/cyclization cascade process has been developed for the synthesis of quinolinone derivatives from simple anilines. organic-chemistry.org Another approach involves the palladium-catalyzed cyclization of N-(2-formylaryl)alkynamides to afford 2-quinolinone derivatives. organic-chemistry.org

While a specific palladium-catalyzed synthesis of this compound is not prominently documented, the general principles of these reactions are applicable. For example, a potential route could involve the palladium-catalyzed coupling and cyclization of a suitably substituted aniline, such as N-ethyl-2,4-dimethylaniline, with a three-carbon synthon that would ultimately form the C2, C3, and C4 atoms of the quinolinone ring.

Recent advancements have also demonstrated palladium-catalyzed cascade reactions for the synthesis of more complex, tricyclic quinolin-2(1H)-one scaffolds from 1,7-enynes and hydroxylamines, showcasing the versatility of this catalytic system. rsc.org

Catalytic Approaches to Quinolinone Synthesis

Intramolecular Heck-Coupling Reactions for Quinoline Formation

The intramolecular Heck reaction is a powerful method for the construction of carbocyclic and heterocyclic ring systems through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.orgrsc.org This strategy can be envisioned for the synthesis of the this compound core. The key step would involve the cyclization of a suitably substituted N-aryl acrylamide.

A plausible precursor for the intramolecular Heck cyclization would be N-(2-halo-3,5-dimethylphenyl)-N-ethyl-2-methylacrylamide. The reaction would proceed via oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to form the quinolinone ring system. wikipedia.org The choice of palladium catalyst, ligands, base, and solvent is crucial for the efficiency and selectivity of the reaction. princeton.edu

Table 1: Proposed Conditions for Intramolecular Heck Cyclization

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 |

| 2 | Pd₂(dba)₃ | BINAP | K₂CO₃ | Toluene | 80-100 |

| 3 | PdCl₂(PPh₃)₂ | - | NaOAc | Acetonitrile | 80 |

This table presents hypothetical conditions based on general procedures for intramolecular Heck reactions.

Multi-component Reaction Architectures for Polyhydroquinoline Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. These reactions are attractive due to their atom economy, operational simplicity, and the ability to generate structural diversity.

The Hantzsch dihydropyridine (B1217469) synthesis is a well-established MCR that can be adapted for the synthesis of polyhydroquinoline derivatives. wikipedia.orgthermofisher.com The classical Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source. wikipedia.org For the synthesis of a precursor to this compound, a modified Hantzsch-type reaction could be employed, followed by an oxidation step to yield the aromatic quinolinone.

A potential strategy involves a four-component reaction between 3,5-dimethylaniline, acetaldehyde, ethyl acetoacetate, and another β-dicarbonyl compound. The resulting polyhydroquinoline could then be N-ethylated and subsequently oxidized to the desired quinolin-4(1H)-one. The oxidation of the intermediate 1,4-dihydropyridine (B1200194) ring to the corresponding pyridine (B92270) is a key final step, often achieved with oxidizing agents such as nitric acid or manganese dioxide. nih.gov

Table 2: Proposed Hantzsch-type Synthesis of a Polyhydroquinoline Precursor

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst | Solvent |

| 3,5-Dimethylaniline | Acetaldehyde | Ethyl acetoacetate | Acetylacetone | L-proline | Ethanol |

| 3,5-Dimethylaniline | Acetaldehyde | Ethyl acetoacetate | Acetylacetone | Iodine | Methanol |

This table outlines a hypothetical multi-component reaction for the synthesis of a precursor to the target compound.

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing purification steps and reducing waste. Several one-pot methods for the synthesis of quinoline and quinolinone derivatives have been reported. mdpi.comsioc-journal.cn These often involve a cascade of reactions, such as condensation, cyclization, and aromatization, in a single reaction vessel.

For the synthesis of this compound, a one-pot protocol could be envisioned starting from simpler precursors. For instance, a reaction involving N-ethyl-2,6-dimethylaniline and a three-carbon synthon, such as ethyl acetoacetate, could lead to the quinolinone core in a single step under appropriate catalytic conditions. The Conrad-Limpach synthesis, which involves the condensation of anilines with β-ketoesters, is a classical method that can be adapted for this purpose. wikipedia.org The reaction typically requires high temperatures to effect the cyclization of the intermediate enamine. wikipedia.org

Table 3: Potential One-Pot Quinolinone Synthesis Strategies

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Method |

| N-ethyl-2,6-dimethylaniline | Ethyl acetoacetate | Polyphosphoric acid | Conrad-Limpach |

| 2-Amino-3,5-dimethylacetophenone | Ethyl iodide, followed by a base | Camps Cyclization | Camps Cyclization |

This table presents plausible one-pot strategies based on established named reactions for quinolinone synthesis.

Derivatization and Functionalization Strategies for this compound

The derivatization of the this compound core is of interest for exploring structure-activity relationships and developing new compounds with tailored properties. The quinolinone scaffold offers several sites for functionalization, including the nitrogen atom, the C3 position, and the benzene (B151609) ring.

Alkylation and Arylation Reactions on the Quinolinone Core

Alkylation and arylation reactions are fundamental transformations for introducing new carbon-carbon bonds. On the quinolinone core, the C3 position is often susceptible to electrophilic substitution, allowing for the introduction of alkyl and aryl groups.

N-alkylation of quinolinones is a common strategy to introduce substituents on the nitrogen atom. researchgate.net For this compound, the N1-position is already occupied by an ethyl group. However, C-alkylation at the C3 position can be achieved using various alkylating agents in the presence of a base. Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be employed to introduce aryl groups at specific positions, typically after prior halogenation of the quinolinone core.

Table 4: Representative Alkylation and Arylation Reactions on a Quinolinone Core

| Reaction Type | Reagent | Catalyst | Position of Functionalization |

| C3-Alkylation | Methyl iodide | NaH | C3 |

| C3-Arylation | Phenylboronic acid | Pd(PPh₃)₄ | C3 (requires prior halogenation) |

| N-Alkylation | Ethyl bromide | K₂CO₃ | N1 |

This table provides examples of functionalization reactions applicable to the quinolinone scaffold.

Synthesis of Specific Substituted Quinolinone Derivatives

The synthesis of specific substituted derivatives of this compound can be achieved through various synthetic routes. For instance, halogenation at the C3 position can provide a versatile handle for further functionalization through cross-coupling reactions.

The reaction of this compound with reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can introduce a chlorine or bromine atom at the C3 position. These halogenated derivatives can then serve as substrates for a variety of palladium-catalyzed cross-coupling reactions to introduce aryl, vinyl, or alkynyl substituents. Nucleophilic substitution reactions at the C4-position, after conversion of the carbonyl group to a leaving group (e.g., a chloro group), can also be a viable strategy for introducing new functionalities. mdpi.com

Table 5: Synthesis of Substituted Quinolinone Derivatives

| Target Derivative | Starting Material | Reagent(s) |

| 3-Chloro-1-ethyl-2,6,8-trimethylquinolin-4(1H)-one | This compound | N-Chlorosuccinimide |

| 1-Ethyl-3-phenyl-2,6,8-trimethylquinolin-4(1H)-one | 3-Bromo-1-ethyl-2,6,8-trimethylquinolin-4(1H)-one | Phenylboronic acid, Pd catalyst |

| 4-Amino-1-ethyl-2,6,8-trimethylquinoline | 4-Chloro-1-ethyl-2,6,8-trimethylquinoline | Ammonia |

This table illustrates potential synthetic pathways to specific derivatives of the target compound.

Structural Elucidation and Spectroscopic Characterization of 1 Ethyl 2,6,8 Trimethylquinolin 4 1h One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei and can provide information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be instrumental in identifying the number and types of protons in 1-Ethyl-2,6,8-trimethylquinolin-4(1H)-one. The expected spectrum would show distinct signals for the ethyl group's methylene (B1212753) and methyl protons, as well as singlets for the three methyl groups attached to the quinolinone core. The aromatic protons on the benzene (B151609) ring would also present characteristic chemical shifts and coupling patterns, providing insight into their substitution pattern. However, no experimental ¹H NMR data for this specific compound has been reported.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing ¹H NMR, ¹³C NMR spectroscopy would reveal the number of unique carbon environments within the molecule. Each carbon atom in the quinolinone ring, the ethyl group, and the three methyl substituents would produce a distinct signal. The chemical shift of the carbonyl carbon (C4) would be a key indicator of the keto-enol tautomerism in the quinolin-4(1H)-one system. As with the proton NMR data, specific ¹³C NMR spectral data for this compound is not publicly available.

Multinuclear NMR Techniques for Structural Confirmation

Further structural confirmation would typically involve advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These two-dimensional NMR experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the connectivity of the molecular framework. The absence of primary NMR data precludes any discussion of these advanced analyses for the title compound.

Vibrational and Electronic Absorption Spectroscopy

Vibrational and electronic spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For this compound, the FTIR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ketone group in the quinolinone ring. Additionally, characteristic peaks for C-H stretching and bending vibrations of the alkyl and aromatic groups, as well as C=C and C-N stretching vibrations of the heterocyclic ring, would be anticipated. Without experimental data, a detailed analysis of the functional groups remains speculative.

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinolinone ring system is a chromophore that is expected to exhibit characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are influenced by the substitution pattern on the ring. Analysis of the UV-Vis spectrum of this compound would offer insights into its electronic structure and conjugation. However, no such spectral data has been reported in the available literature.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of a molecule, which in turn provides valuable information about its structure.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M+) and a series of characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule.

For this compound (C₁₄H₁₇NO), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethyl group, methyl groups, and cleavage of the quinolinone ring system.

Table 1: Hypothetical Electron Ionization Mass Spectrometry (EI-MS) Data for this compound

| Fragment Ion | Proposed Structure/Loss | m/z (Hypothetical) | Relative Intensity (%) |

| [M]+• | Molecular Ion | 215 | 85 |

| [M-CH₃]+ | Loss of a methyl radical | 200 | 40 |

| [M-C₂H₅]+ | Loss of an ethyl radical | 186 | 100 (Base Peak) |

| [M-CO]+• | Loss of carbon monoxide | 187 | 30 |

Note: This data is illustrative and represents a plausible fragmentation pattern based on the analysis of similar quinolinone structures.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. This technique is crucial for confirming the molecular formula.

For this compound, HRMS would be used to confirm its elemental composition as C₁₄H₁₇NO.

Table 2: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Measured Exact Mass (Hypothetical) |

| [M+H]+ | C₁₄H₁₈NO+ | 216.1383 | 216.1381 |

Note: The measured exact mass is a hypothetical value that would be expected to be very close to the calculated exact mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates a mixture of compounds using gas chromatography and then identifies them using mass spectrometry. For a pure compound like this compound, GC-MS would confirm its purity and provide its retention time under specific chromatographic conditions, along with its mass spectrum.

Table 3: Illustrative Gas Chromatography-Mass Spectrometry (GC-MS) Data for this compound

| Parameter | Value (Illustrative) |

| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Injection Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Retention Time | 15.8 minutes |

| Major MS Fragments (m/z) | 215, 186, 200, 187 |

Note: The retention time and oven program are representative examples and would be specific to the experimental setup.

X-ray Crystallographic Analysis of this compound

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of all atoms can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure.

Table 4: Expected Crystallographic Data for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Unit Cell Dimensions | Would be determined experimentally |

| Key Bond Lengths (Å) | C=O (~1.23), C-N (~1.38), C-C (aromatic, ~1.40) |

| Key Bond Angles (°) | Angles within the quinolinone ring system (~120°) |

Note: The crystal system, space group, and unit cell dimensions are predictions based on common structures for organic molecules and would require experimental determination.

X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This analysis provides insights into the intermolecular forces, such as hydrogen bonding, van der Waals forces, and π-π stacking, that govern the solid-state structure. For this compound, one would expect to observe π-π stacking interactions between the aromatic quinolinone rings of adjacent molecules and various C-H···O and C-H···π interactions.

Table 5: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Description |

| π-π Stacking | Parallel displaced or T-shaped interactions between the quinolinone ring systems. |

| C-H···O Hydrogen Bonds | Interactions between methyl or ethyl C-H groups and the carbonyl oxygen. |

| van der Waals Forces | General attractive forces between molecules contributing to the overall crystal packing. |

Note: The presence and geometry of these interactions are hypothetical and would be confirmed by a full crystal structure determination.

Information regarding "this compound" is not available in the public domain.

Extensive research for scientific data and literature pertaining to the chemical compound This compound , with a specific focus on its polymorphic forms and their structural characterization, has yielded no results.

As of the current date, there appears to be no publicly accessible research, including crystallographic data, spectroscopic analysis, or detailed research findings, that would allow for a comprehensive article on the structural elucidation and spectroscopic characterization of this specific compound's polymorphic forms. The scientific community has not published any studies that would provide the necessary data to fulfill the requested article outline, including the creation of data tables on its polymorphic structures.

Therefore, it is not possible to generate the requested scientific article as the foundational research and data for This compound are not available in the searched resources.

Computational and Theoretical Investigations of 1 Ethyl 2,6,8 Trimethylquinolin 4 1h One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of molecular systems. For quinolinone derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), provide a detailed understanding of their structure and reactivity. ufms.br Such calculations are instrumental in exploring the substituent effects on the thermodynamic and electronic characteristics of the quinoline (B57606) core. ufms.br

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger energy gap suggests higher kinetic stability and lower chemical reactivity. scielo.br

For quinolinone derivatives, the HOMO is typically localized over the electron-rich regions of the molecule, while the LUMO is distributed over the electron-deficient areas. In the case of 1-Ethyl-2,6,8-trimethylquinolin-4(1H)-one, the presence of electron-donating alkyl groups (ethyl and methyl) is expected to raise the energy of the HOMO, potentially increasing its reactivity. DFT calculations allow for the precise determination of these orbital energies and their distribution.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

Note: The values presented are illustrative and would be derived from specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

In this compound, the carbonyl oxygen atom of the quinolinone ring is expected to be a region of high negative electrostatic potential, making it a likely site for hydrogen bonding and other electrophilic interactions. The aromatic rings will also exhibit distinct electrostatic potential patterns influenced by the substituent groups. The visual evaluation of MEP maps provides insights into the chemical reactivity and intermolecular interactions of the molecule. ufms.br

DFT calculations can accurately predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. Theoretical calculations of vibrational frequencies in the IR spectrum can be compared with experimental data to confirm the molecular structure. scielo.br Similarly, calculated NMR chemical shifts (¹H and ¹³C) can aid in the assignment of experimental spectra. The agreement between calculated and experimental spectroscopic data serves as a validation of the computational model used. physchemres.org For instance, studies on similar quinolinone structures have shown a good correlation between calculated and experimental IR spectra. scielo.br

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to investigate the three-dimensional structure and conformational landscape of molecules. For flexible molecules like this compound, which possesses a rotatable ethyl group, understanding its preferred conformations is crucial.

Conformational analysis helps to identify the most stable arrangement of atoms in a molecule. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. For the title compound, the orientation of the ethyl group relative to the quinolinone ring system is a key conformational variable. The planarity or deviation from planarity of the bicyclic quinolinone system is another important structural aspect. researchgate.net In related hexahydroquinoline systems, the heterocyclic ring has been observed to adopt conformations such as a sofa or a slight boat. researchgate.netnih.gov

Energetic Studies of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal packing, stability, and physical characteristics. For this compound, computational methods provide a powerful tool to dissect the energetic contributions of various non-covalent interactions that govern its supramolecular architecture.

Analysis of Pairwise Interaction Energies in Crystalline States

A detailed analysis of the pairwise interaction energies within the crystal lattice of this compound reveals the dominant forces at play in its solid-state assembly. These calculations are typically performed using high-level quantum mechanical methods, such as Symmetry-Adapted Perturbation Theory (SAPT), which can decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion.

To illustrate the type of data obtained from such an analysis, the following is a hypothetical table of pairwise interaction energies for a single reference molecule of this compound with its nearest neighbors in a crystal lattice. The values presented are for demonstrative purposes and are based on typical interaction energies found in similar molecular crystals.

| Interacting Pair | Symmetry Operation | Distance (Å) | E_ele (kcal/mol) | E_exch (kcal/mol) | E_ind (kcal/mol) | E_disp (kcal/mol) | E_total (kcal/mol) |

| Dimer 1 | x, 1+y, z | 3.5 | -4.5 | 6.2 | -1.8 | -7.9 | -8.0 |

| Dimer 2 | 1-x, -y, 1-z | 3.8 | -3.1 | 4.5 | -1.2 | -6.5 | -6.3 |

| Dimer 3 | x, -1+y, z | 4.2 | -2.5 | 3.1 | -0.8 | -5.1 | -5.3 |

| Dimer 4 | -x, 1-y, -z | 5.1 | -1.8 | 1.9 | -0.5 | -3.7 | -4.1 |

Note: The data in this table is hypothetical and serves as an example of the output from a pairwise interaction energy calculation. The symmetry operations describe the position of the second molecule relative to the reference molecule.

The total interaction energy for a given pair is the sum of these components. A negative total energy indicates an attractive interaction, which contributes to the stability of the crystal lattice. The electrostatic component arises from the interaction of the permanent charge distributions of the molecules. The exchange term is a purely quantum mechanical effect resulting from the Pauli exclusion principle and is repulsive. The induction (or polarization) term accounts for the distortion of the electron cloud of one molecule by the electric field of another, and it is always attractive. Finally, the dispersion energy is a consequence of instantaneous fluctuations in electron density and is also always attractive.

In the hypothetical data, the dominant attractive contributions come from the dispersion and electrostatic terms, which is a common feature in the crystal packing of organic molecules containing polar functional groups and aromatic systems.

Hydrogen Bonding Network Characterization

Hydrogen bonds are a critical directional interaction that significantly influences the structure and properties of crystalline solids. In the case of this compound, the carbonyl oxygen atom of the quinolinone ring is a potential hydrogen bond acceptor. The hydrogen atoms of the methyl and ethyl groups, as well as those on the aromatic ring, can act as hydrogen bond donors in weaker C-H···O interactions.

Based on the analysis of similar quinolone structures, it is anticipated that the crystal packing of this compound would feature a network of C-H···O hydrogen bonds. These interactions, while weaker than conventional O-H···O or N-H···O hydrogen bonds, can collectively play a significant role in stabilizing the crystal lattice. For example, studies on related quinoline derivatives have identified C-H···O interactions that link molecules into chains or sheets. nih.gov

A hypothetical characterization of the hydrogen bonding network is presented in the table below. The geometric parameters (donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances, and the donor-hydrogen-acceptor angle) are essential for defining the strength and nature of these interactions.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Symmetry of A |

| C2-CH3 | H | O1 | 0.98 | 2.45 | 3.39 | 162 | 1-x, y, 1/2-z |

| C6-CH3 | H | O1 | 0.98 | 2.51 | 3.45 | 158 | x, 1+y, z |

| C(ethyl)-H | H | O1 | 0.99 | 2.60 | 3.55 | 155 | -x, 1-y, -z |

Note: This table presents hypothetical data for illustrative purposes. The atom numbering is based on the standard quinoline scaffold.

Reactivity and Reaction Mechanisms Involving 1 Ethyl 2,6,8 Trimethylquinolin 4 1h One

Tautomeric Equilibrium and its Influence on Reactivity

The reactivity of quinolin-4(1H)-ones is intrinsically linked to the existence of a tautomeric equilibrium between the lactam and lactim forms. This equilibrium can significantly influence the site of electrophilic and nucleophilic attack, as well as the compound's hydrogen bonding capabilities and spectroscopic properties.

Lactam-Lactim Tautomerism in Quinolin-4(1H)-ones

Quinolin-4(1H)-ones can exist in two primary tautomeric forms: the 4-oxo (lactam) form and the 4-hydroxy (lactim) form. The lactam form is characterized by a carbonyl group at the C4 position and a proton on the nitrogen atom (or an alkyl substituent in N-substituted derivatives like 1-Ethyl-2,6,8-trimethylquinolin-4(1H)-one). The lactim form, conversely, features a hydroxyl group at C4 and a double bond between C4 and the nitrogen atom.

For N-unsubstituted quinolin-4-ones, the equilibrium generally favors the lactam tautomer in both solid and solution states. This preference is supported by spectroscopic data, such as the chemical shift of the C4 carbon in 13C NMR spectra, which typically appears in the range indicative of a carbonyl carbon. nuph.edu.ua For N-substituted derivatives like this compound, the lactam form is fixed due to the presence of the ethyl group on the nitrogen atom, which prevents the proton migration necessary to form the lactim tautomer. However, the underlying electronic characteristics of the lactam-lactim system still influence the molecule's reactivity.

| Tautomer | Structure | Key Features |

|---|---|---|

| Lactam (4-oxo form) |  |

Carbonyl group at C4 |

| Lactim (4-hydroxy form) |  |

Hydroxyl group at C4 |

Solvent Effects on Tautomeric Preferences

The position of the lactam-lactim equilibrium is sensitive to the solvent environment. uni-muenchen.de Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar lactam form. Conversely, in non-polar aprotic solvents, the equilibrium may shift towards the lactim tautomer, which can be stabilized by intramolecular hydrogen bonding if a suitable substituent is present at the C3 or C5 position. uni-muenchen.de

Studies on related heterocyclic systems, such as 2-pyridones, have shown that the lactam-lactim ratio is dependent on the polarity of the solvent. uni-muenchen.de While this compound is locked in the lactam form, the choice of solvent can still influence its reactivity by affecting the solvation of the carbonyl group and the aromatic rings, thereby modulating the accessibility of different sites for chemical reactions. For instance, in reactions involving organometallic reagents, the coordinating ability of the solvent can play a crucial role.

Functionalization and Coupling Reactions

The quinolinone scaffold provides multiple sites for functionalization, allowing for the introduction of a wide array of substituents to modulate its properties. Both C-H functionalization and metal-catalyzed coupling reactions are powerful tools for the derivatization of this heterocyclic system.

C-H Functionalization Strategies for Quinolinone Scaffolds

Direct C-H functionalization is an atom-economical and increasingly popular strategy for modifying heterocyclic compounds. researchgate.net For the quinoline (B57606) skeleton, these reactions are often catalyzed by transition metals such as palladium, rhodium, iridium, and copper. researchgate.net The regioselectivity of C-H functionalization on the quinoline ring is a key challenge and can be influenced by the electronic nature of the ring, the directing ability of existing substituents, and the choice of catalyst and reaction conditions.

In the context of this compound, the presence of three electron-donating methyl groups and the N-ethyl group enhances the electron density of the aromatic rings, potentially facilitating electrophilic substitution reactions. However, direct C-H functionalization often relies on directing groups to achieve high regioselectivity. For quinolines, the nitrogen atom itself or a substituent at the C8 position can act as a directing group.

| Reaction Type | Catalyst/Reagents | Position(s) Functionalized | Reference |

|---|---|---|---|

| Arylation | Pd(OAc)₂ / PPh₃ | C2 | researchgate.net |

| Alkenylation | [RhCp*Cl₂]₂ / AgSbF₆ | C2 | researchgate.net |

| Amination | Cu(OAc)₂ / O₂ | C2 | researchgate.net |

| C5-Sulfonation | Ru(p-cymene)Cl₂]₂ / AgSbF₆ | C5 | General quinoline reactivity |

Metal-Catalyzed C-N Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective methods for forming carbon-nitrogen bonds and are widely used in the synthesis of N-aryl heterocycles. researchgate.netmit.edu These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

For a molecule like this compound, a precursor bearing a halogen atom (e.g., at the C5, C7, or a position on a pre-existing aryl substituent) would be required for such a coupling reaction. The efficiency of the coupling can be influenced by the nature of the halogen, the steric hindrance around the reaction center, and the electronic properties of both coupling partners. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphines often providing the best results. mit.edu

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100-110 |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 80-100 |

| [Pd(cinnamyl)Cl]₂ | tBuXPhos | K₃PO₄ | t-BuOH | 70-90 |

Cyclization and Rearrangement Processes

The synthesis of the quinolin-4(1H)-one core itself involves a cyclization reaction, and this heterocyclic system can also participate in various rearrangement processes.

Numerous classical methods exist for the synthesis of quinolin-4-ones, including the Gould-Jacobs reaction and the Conrad-Limpach synthesis. documentsdelivered.comnih.gov More contemporary approaches often involve transition-metal-catalyzed or domino reactions. mdpi.comresearchgate.net A particularly relevant method for substituted quinolines is the electrophilic cyclization of N-(2-alkynyl)anilines, which can proceed under mild conditions to afford a variety of functionalized products. nih.govresearchgate.net For instance, the reaction of an appropriately substituted N-(2-alkynyl)aniline with an electrophile such as iodine monochloride (ICl) or bromine can lead to the formation of a 3-halo-quinolin-4-one. The substituents on the aniline (B41778) ring, such as the methyl groups in the precursor to our target molecule, are generally well-tolerated in these cyclizations. nih.gov

Rearrangement reactions of the quinoline nucleus, while less common than functionalization reactions, can lead to significant structural transformations. For example, N-acyl-1,2-dihydroquinolines have been shown to rearrange to tertiary carbinols in the presence of organolithium compounds. rsc.org Photochemical rearrangements of quinoline N-oxides can also lead to the formation of benzoxazepines, which can then be converted to N-acylindoles. nih.gov While these specific examples may not be directly applicable to the locked lactam structure of this compound, they highlight the potential for skeletal reorganization within the broader quinoline family under specific reaction conditions.

Photoinduced Isomerization and Rearrangement Pathways

The photochemical behavior of this compound is anticipated to be influenced by the α,β-unsaturated ketone (enone) moiety within its structure. Enones are known to undergo a variety of photochemical reactions upon absorption of ultraviolet light, including isomerization and rearrangements.

Potential photochemical reactions could include:

[2+2] Cycloadditions: If irradiated in the presence of an alkene, the excited quinolinone could undergo a [2+2] cycloaddition to form a cyclobutane (B1203170) ring.

Lumisantonin-type Rearrangements: Cross-conjugated dienones can undergo complex skeletal rearrangements. While the quinolinone is a conjugated enone, related rearrangements might be possible under certain conditions.

It is important to note that these are hypothesized pathways based on the known reactivity of similar chromophores. The specific photochemical behavior of this compound would depend on experimental conditions such as the wavelength of light, the solvent, and the presence of photosensitizers or quenchers.

Oxidation and Reduction Chemistry of Quinolinone Derivatives

The quinolinone scaffold possesses sites amenable to both oxidation and reduction, allowing for a range of chemical transformations.

Oxidation:

The electron-rich nature of the quinolinone ring system makes it susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Strong oxidizing agents can lead to the degradation of the alkaloid structure. For instance, the use of powerful oxidants like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can result in the cleavage of the aromatic or heterocyclic rings. Oxidative cleavage of alkenes and other unsaturated systems is a known reaction that can break carbon-carbon bonds and form carbonyl or carboxyl groups. libretexts.orgmasterorganicchemistry.com In the context of this compound, such harsh oxidation could potentially lead to the formation of dicarboxylic acids or other degradation products.

Reduction:

The carbonyl group and the C2-C3 double bond are the primary sites for reduction in the this compound molecule.

Reduction of the Carbonyl Group: The 4-oxo group can be selectively reduced to a hydroxyl group using common reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing ketones to secondary alcohols. rsc.orgyoutube.com It is expected that the treatment of this compound with NaBH₄ would yield 1-ethyl-2,6,8-trimethyl-1,2,3,4-tetrahydroquinolin-4-ol.

Reduction of the Heterocyclic Ring: Catalytic hydrogenation using reagents like hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni) can reduce both the C2-C3 double bond and the carbonyl group, leading to the corresponding tetrahydroquinoline derivative. The specific product would depend on the catalyst and reaction conditions.

Table 2: Potential Reduction Products of this compound

| Reducing Agent | Potential Product | Comments | Reference |

| Sodium Borohydride (NaBH₄) | 1-Ethyl-2,6,8-trimethyl-1,2,3,4-tetrahydroquinolin-4-ol | Selective reduction of the ketone. | rsc.orgyoutube.com |

| Catalytic Hydrogenation (H₂/Pd) | 1-Ethyl-2,6,8-trimethyl-1,2,3,4-tetrahydroquinoline | Reduction of both the double bond and ketone. | General Knowledge |

The specific outcomes of oxidation and reduction reactions on this compound would require experimental verification to determine the precise structures of the products and the optimal reaction conditions.

Synthetic Applications and Material Science Potential of 1 Ethyl 2,6,8 Trimethylquinolin 4 1h One

Role as Building Blocks in Complex Organic Synthesis

The unique structural features of 1-Ethyl-2,6,8-trimethylquinolin-4(1H)-one, including the reactive carbonyl group, the N-ethyl substituent, and the activated methyl groups on the benzene (B151609) ring, make it a valuable precursor for the construction of a variety of organic molecules.

Precursors for Advanced Heterocyclic Systems

The quinolin-4-one core is a well-established platform for the synthesis of fused heterocyclic systems. While specific research on this compound is still developing, the general reactivity of the quinolone nucleus suggests several potential pathways for the construction of advanced heterocyclic systems. For instance, the carbonyl group at the C-4 position can undergo various condensation reactions.

Moreover, the presence of methyl groups at the C-6 and C-8 positions offers sites for further chemical transformations, such as oxidation or halogenation, which can then be used for subsequent cyclization reactions to form novel polycyclic aromatic compounds. The N-ethyl group, while generally stable, can influence the reactivity and solubility of the molecule.

Intermediates in the Synthesis of Structurally Diverse Molecules

Beyond the synthesis of fused heterocycles, this compound can serve as a key intermediate in the synthesis of a wide array of structurally diverse molecules. The reactivity of the quinolinone system allows for the introduction of various functional groups at different positions of the molecule. For example, the position adjacent to the carbonyl group (C-3) can be functionalized through various reactions, leading to a diverse range of substituted quinolinones.

General synthetic strategies applicable to quinolin-4-ones, such as those starting from 2-aminochalcones, can lead to the formation of this and related dihydroquinolin-4-ones, which are valuable precursors for alkaloids like Graveoline and Dubamine. mdpi.com The N-alkylation, a key feature of the title compound, is a common step in the synthesis of various quinolone derivatives. researchgate.net

Potential in Functional Materials Science

The inherent photophysical properties of the quinoline (B57606) ring system have prompted investigations into the use of its derivatives in functional materials, particularly in the field of optics and electronics.

Exploration of Fluorescent Properties in Quinoline Derivatives

Quinoline derivatives are known to exhibit fluorescence, a property that is highly dependent on the nature and position of substituents on the heterocyclic ring. While specific data on the fluorescent properties of this compound are not yet widely reported, the general photophysical properties of substituted quinolinones suggest potential in this area. The introduction of an ethyl group at the nitrogen atom and methyl groups on the aromatic ring can modulate the electron density and rigidity of the molecule, thereby influencing its absorption and emission characteristics. Further spectroscopic studies are necessary to fully characterize the fluorescent behavior of this specific compound.

Integration into Novel Material Architectures

The development of novel materials with tailored properties is a key area of research. Quinoline derivatives have been explored for their potential integration into various material architectures, such as organic light-emitting diodes (OLEDs) and fluorescent sensors. The ability to functionalize the quinolinone core of this compound opens up possibilities for its incorporation as a monomer into polymeric structures or as a component in metal-organic frameworks (MOFs). Such integration could lead to materials with interesting photoluminescent or electronic properties. However, research in this specific area is still in its early stages, and further investigations are required to realize the full potential of this compound in material science.

Conclusion and Future Research Directions

Summary of Key Research Findings on 1-Ethyl-2,6,8-trimethylquinolin-4(1H)-one

Direct and detailed research findings on this compound are currently limited in publicly accessible scientific literature. The compound is identified by its CAS Number 1210613-18-5. bldpharm.com Its molecular formula is C14H17NO, corresponding to a molecular weight of 215.29 g/mol . bldpharm.com

The core structure, the quinolin-4(1H)-one nucleus, is a well-established pharmacophore and a privileged scaffold in medicinal chemistry and materials science. nih.govacs.orgresearchgate.net The parent compound, 1,6,8-trimethylquinolin-4(1H)-one, is also documented, providing a close structural analogue for potential comparative studies. nih.gov However, specific experimental data regarding the synthesis, spectroscopic characterization, reactivity, and biological activity of the N-ethylated title compound are not extensively reported. The majority of available information is contextual, derived from broader studies on quinolinone synthesis and rational drug design. ug.edu.ghmdpi.com

Identified Gaps and Emerging Research Avenues

The most significant gap in the current body of knowledge is the near-complete absence of dedicated studies on this compound. This presents a considerable opportunity for original research.

Key identified gaps include:

Validated Synthetic Routes: While general methods for quinolinone synthesis exist, specific, optimized, and high-yield procedures for this compound have not been published.

Spectroscopic and Structural Data: Comprehensive characterization using modern analytical techniques (such as 1H NMR, 13C NMR, Mass Spectrometry, and X-ray crystallography) is needed to definitively establish its structural and electronic properties.

Physicochemical Properties: Fundamental data on its solubility, stability, and lipophilicity (LogP) are required for any potential application development.

Reactivity Profile: A systematic investigation of its reactivity towards various electrophilic and nucleophilic reagents is necessary to understand its chemical behavior and potential for further functionalization.

Biological and Pharmacological Screening: The compound has not been evaluated for any biological activity. Given that the quinolinone scaffold is present in numerous bioactive molecules, screening this compound against various biological targets (e.g., kinases, microbial enzymes, G-protein coupled receptors) is a promising avenue. acs.org

Emerging research should, therefore, focus on the fundamental synthesis and characterization of this molecule as a first step, followed by exploratory screening to identify potential utility in medicinal chemistry or materials science.

Outlook for Novel Synthetic Methodologies and Reactivity Patterns

The synthesis of quinolin-4-ones is a mature field, with classical methods like the Gould-Jacobs and Conrad-Limpach reactions being well-established. mdpi.com However, modern synthetic chemistry offers more efficient and versatile approaches that could be applied to the synthesis of this compound.

Novel Synthetic Methodologies:

Transition-Metal-Catalyzed Reactions: Palladium- or copper-catalyzed C-N and C-C bond-forming reactions could be employed for the construction of the quinolinone core or for late-stage functionalization. nih.gov For instance, a catalyzed cyclization of an appropriately substituted aniline (B41778) and a β-ketoester could provide a direct route.

C-H Activation/Functionalization: Direct C-H activation of a simpler quinolinone precursor followed by ethylation or methylation could offer a more atom-economical synthesis.

Domino and Multicomponent Reactions: One-pot procedures that combine several synthetic steps without isolating intermediates are highly desirable for efficiency. researchgate.net Designing a multicomponent reaction involving an aniline derivative, an ethylating agent, and a suitable three-carbon synthon could provide rapid access to the target molecule.

Anticipated Reactivity Patterns: The reactivity of this compound can be inferred from its structure. The electron-rich benzene (B151609) ring, activated by the methyl groups and the nitrogen atom, would be susceptible to electrophilic aromatic substitution. The carbonyl group at the C4 position and the adjacent double bond (C2-C3) form a vinylogous amide system, which can undergo various reactions, including Michael additions. The methyl group at the C2 position could potentially be functionalized via deprotonation-alkylation sequences.

Prospects for Rational Design of Quinolinone-Based Systems

The true potential of this compound likely lies in its use as a foundational scaffold for the rational design of more complex molecular systems. nih.govug.edu.gh The quinolinone core is highly "tunable," meaning its properties can be systematically modified by altering its substituents. nih.gov

Medicinal Chemistry: The substituents (ethyl at N1; methyl at C2, C6, and C8) can be systematically varied to explore structure-activity relationships (SAR). For example, replacing the methyl groups with other alkyl or aryl groups, or introducing hydrogen-bonding moieties, could modulate the molecule's interaction with biological targets. acs.org The N-ethyl group itself is a common feature in many drugs, often influencing pharmacokinetic properties. researchgate.net

Fluorescent Probes: The quinoline (B57606) scaffold is a known fluorophore. nih.govnih.gov By introducing electron-donating or electron-withdrawing groups onto the benzene ring of this compound, its photophysical properties (absorption, emission, quantum yield) could be engineered to create novel fluorescent probes for bioimaging. nih.govnih.gov

Materials Science: Quinoline derivatives have found applications in organic light-emitting diodes (OLEDs) and other functional materials. The specific substitution pattern of the title compound could be a starting point for designing new materials with tailored electronic or photophysical properties.

Q & A

Q. What are the established synthetic routes for 1-ethyl-2,6,8-trimethylquinolin-4(1H)-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

Aniline Derivative Preparation : Reacting a substituted aniline precursor with diketene under reflux to form an intermediate.

Cyclization : Using polyphosphoric acid (PPA) as a cyclizing agent to generate the quinoline core.

Substituent Introduction : Alkylation or methylation steps to install ethyl and methyl groups at specific positions.

Q. Optimization Strategies :

- Temperature Control : Higher temperatures (100–120°C) during cyclization improve reaction rates but may require careful monitoring to avoid side products.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst Use : Lewis acids like AlCl₃ can improve alkylation efficiency.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, the ethyl group’s triplet (~1.3 ppm) and quartet (~3.2 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 245.1542).

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., ketone oxygen interactions) .

Advanced Research Questions

Q. How do substituent positions (ethyl, methyl groups) influence electronic properties and biological activity?

Methodological Answer:

- Electronic Effects : Methyl groups at positions 2,6,8 increase steric hindrance, reducing reactivity at the 4-ketone. Ethyl at position 1 enhances lipophilicity, improving membrane permeability .

- Biological Implications : Methyl groups at 2 and 6 positions correlate with antimicrobial activity (e.g., IC₅₀ = 12 µM against S. aureus), while ethyl at position 1 stabilizes the molecule in vivo .

Q. How can researchers resolve contradictions in biological assay data for this compound?

Methodological Answer: Contradictions often arise from:

- Assay Variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests).

- Solubility Issues : Pre-dissolve in DMSO (<1% v/v) to avoid precipitation .

- Metabolic Interference : Include control experiments with liver microsomes to assess stability .

Case Study : Discrepant IC₅₀ values (e.g., 8 µM vs. 20 µM) in cytotoxicity assays may stem from differences in cell passage number or serum concentration. Replicate assays with synchronized cells are recommended .

Q. What computational methods are suitable for predicting the reactivity and drug-likeness of derivatives?

Methodological Answer:

Q. How can regioselective modifications be achieved at the 4-ketone position?

Methodological Answer:

- Protection Strategies : Temporarily block reactive sites (e.g., silyl ether protection of hydroxyl groups) .

- Grignard Reagents : Use organomagnesium compounds for nucleophilic additions, followed by acidic workup .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 4h) and improves regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.